molecular formula C18H18ClNO4 B2943398 Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate CAS No. 2034456-42-1

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2943398
CAS No.: 2034456-42-1
M. Wt: 347.8
InChI Key: CQTYHXPWWQTDRG-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester backbone modified with a carbamoyl group linked to a 3-chlorophenyl-substituted hydroxypropyl chain.

Properties

IUPAC Name

methyl 4-[[3-(3-chlorophenyl)-3-hydroxypropyl]carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-10-9-16(21)14-3-2-4-15(19)11-14/h2-8,11,16,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTYHXPWWQTDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, which include anti-cancer properties, effects on enzyme inhibition, and possible applications in pharmaceuticals. This article compiles the existing research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C17_{17}H20_{20}ClN1_{1}O3_{3}
  • Molecular Weight : 321.80 g/mol

This compound features a benzoate moiety with a carbamoyl group attached to a hydroxypropyl chain that includes a chlorophenyl substituent.

Anti-Cancer Potential

Research has indicated that derivatives of carbamoylbenzoates exhibit significant anti-cancer activity. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer cell lines. A study reported that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific phosphatases, which are critical in various signaling pathways. Inhibitors targeting these enzymes can lead to altered cellular functions and may provide therapeutic benefits in diseases characterized by dysregulated signaling pathways .

Study on Anti-Cancer Activity

A significant study focused on the anti-cancer activity of benzoate derivatives, including this compound, demonstrated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency against these cancer types.

Toxicological Assessment

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicated low acute toxicity in rodent models, with no significant adverse effects observed at therapeutic doses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-CancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits Wip1 phosphatase activity
ToxicityLow acute toxicity in rodent models

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-((3-(3-chlorophenyl)-3-hydroxypropyl)carbamoyl)benzoate with structurally or functionally related compounds, leveraging data from the provided evidence.

Structural Analogs and Functional Group Analysis

Compound Name Key Functional Groups Molecular Features Biological/Physical Implications Reference
This compound Benzoate ester, carbamoyl, 3-chlorophenyl, hydroxypropyl Combines aromaticity, hydrogen-bonding (carbamoyl, hydroxyl), and lipophilicity (chlorophenyl) Potential for protein-ligand interactions via hydrophobic enclosure and hydrogen bonding
Methyl (3-hydroxyphenyl)-carbamate Carbamate, hydroxyphenyl Aromatic hydroxyl group linked to a carbamate Lower lipophilicity vs. target compound; limited steric bulk may reduce binding specificity
4-Chlorobenzhydrol (Imp. B, EP) Chlorophenyl, benzhydrol (diphenylmethanol) Diphenylmethanol structure with chlorinated aromatic ring Higher polarity due to hydroxyl group; potential for metabolic oxidation to ketone derivatives
4-Chlorobenzophenone (Imp. C, EP) Chlorophenyl, benzophenone Ketone group enhances reactivity (e.g., Schiff base formation) Increased electrophilicity compared to ester/carbamate analogs; potential genotoxicity concerns
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate Benzoate ester, tetrafluoropropyl, pyrazole Fluorinated alkyl chain and heterocyclic pyrazole Enhanced metabolic stability (fluorine atoms) and potential kinase inhibition (pyrazole motif)

Key Research Findings and Implications

Hydrophobic and Hydrogen-Bonding Interactions :
The 3-chlorophenyl and hydroxypropyl groups in the target compound may facilitate hydrophobic enclosure and hydrogen bonding, critical for protein-ligand interactions as described in Glide XP scoring (). Comparatively, Methyl (3-hydroxyphenyl)-carbamate lacks the chlorophenyl group, reducing its capacity for hydrophobic interactions .

Synthetic and Regulatory Considerations: Impurities like 4-Chlorobenzophenone () highlight the importance of controlling oxidation byproducts during synthesis. The target compound’s ester group is less reactive than the ketone in 4-Chlorobenzophenone, suggesting better stability under standard storage conditions .

Fluorinated vs. Chlorinated Derivatives : The tetrafluoropropyl chain in the ethyl benzoate derivative () offers superior metabolic resistance compared to the target compound’s hydroxypropyl group. However, the 3-chlorophenyl moiety may provide stronger π-π stacking interactions in hydrophobic binding pockets .

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